Methanone, (3-aminophenyl)(2,6-dimethyl-1-piperidyl)-
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Overview
Description
3-(2,6-DIMETHYLPIPERIDINE-1-CARBONYL)ANILINE is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted at the 1-position with a carbonyl group attached to an aniline moiety. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development .
Preparation Methods
The synthesis of 3-(2,6-DIMETHYLPIPERIDINE-1-CARBONYL)ANILINE typically involves the reaction of 2,6-dimethylpiperidine with an appropriate aniline derivative under specific conditions. One common method involves the use of a coupling reagent such as boronic acids in the presence of molecular sieves and toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
3-(2,6-DIMETHYLPIPERIDINE-1-CARBONYL)ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(2,6-DIMETHYLPIPERIDINE-1-CARBONYL)ANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2,6-DIMETHYLPIPERIDINE-1-CARBONYL)ANILINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(2,6-DIMETHYLPIPERIDINE-1-CARBONYL)ANILINE can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with potential anticancer effects.
Matrine: Exhibits antiproliferative and antimetastatic effects.
The uniqueness of 3-(2,6-DIMETHYLPIPERIDINE-1-CARBONYL)ANILINE lies in its specific substitution pattern and the resulting biological activities, which may differ from other piperidine derivatives due to variations in molecular structure and functional groups .
Properties
Molecular Formula |
C14H20N2O |
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Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3-aminophenyl)-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-10-5-3-6-11(2)16(10)14(17)12-7-4-8-13(15)9-12/h4,7-11H,3,5-6,15H2,1-2H3 |
InChI Key |
AUTUHEFLBFXENV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=CC=C2)N)C |
Origin of Product |
United States |
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